

Physico-chemical characterization of 5-Methyl-1H-benzimidazol-2-amine

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Compound of Interest

Compound Name: 5-Methyl-1H-benzimidazol-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physico-chemical properties of **5-Methyl-1H-benzimidazol-2-amine**, a heterocyclic amine of interest in medicinal chemistry and drug development. The document outlines key identifiers, structural information, and experimentally relevant physico-chemical parameters. Detailed experimental protocols for the determination of these properties are also provided to ensure reproducibility and accuracy in a research setting.

Compound Identification and Structure

5-Methyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings. The presence of the methyl group on the benzene ring and the amine group on the imidazole ring significantly influences its chemical properties and potential biological activity. Benzimidazole derivatives are known to possess a variety of biological activities, including anti-cancer properties.[\[1\]](#)[\[2\]](#)

Identifier	Data	Source
IUPAC Name	5-Methyl-1H-benzimidazol-2-amine	N/A
Synonyms	6-Methyl-1H-benzo[d]imidazol-2-amine, 5-Methyl-2-aminobenzimidazole, 2-amino-5-methylbenzimidazole	[3]
CAS Number	6285-68-3	[3]
Molecular Formula	C ₈ H ₉ N ₃	[3]
Molecular Weight	147.18 g/mol	
Canonical SMILES	Cc1ccc2[nH]c(N)nc2c1	
InChI Key	MZZZAWDOYQWKMR-UHFFFAOYSA-N	[3]

Core Physico-chemical Data

The physico-chemical properties of a compound are critical for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key parameters for **5-Methyl-1H-benzimidazol-2-amine**.

Property	Value	Notes
Physical Form	Solid	[3]
Melting Point	Not explicitly found for this specific compound. The related compound 5-Methylbenzimidazole has a melting point of 114-117 °C.[4]	Melting point is a crucial indicator of purity.[5]
Boiling Point	Data not available.	Likely to decompose at high temperatures.
logP (predicted)	1.1 (XlogP)	Indicates moderate lipophilicity.
pKa	Data not available.	Crucial for predicting ionization state at physiological pH.
Solubility	Data not available.	To be determined experimentally in relevant physiological and formulation solvents.

Experimental Protocols

Accurate determination of physico-chemical properties requires standardized experimental protocols. The following sections detail the methodologies for key characterization experiments.

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[6]

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[6] Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities can depress and broaden this range.

Protocol:

- Sample Preparation: Ensure the sample is completely dry and finely powdered.[6][7] Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[7][8] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[7][8]
- Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp).[8]
- Preliminary Measurement: Heat the sample rapidly to get an approximate melting point.
- Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it, slowing the rate to 1-2°C per minute as the temperature approaches the approximate melting point.
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is $T_1 - T_2$.

The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Principle: A surplus of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the filtered solution is then quantified.

Protocol:

- System Preparation: Add an excess amount of **5-Methyl-1H-benzimidazol-2-amine** to a known volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed flask.
- Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
- Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.

- Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Potentiometric titration is a highly precise technique for determining the pKa of ionizable compounds.[10][11]

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture), and the pH of the solution is monitored as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized, which is identified as the inflection point on the titration curve.[10][12]

Protocol:

- Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution of constant ionic strength (e.g., using 0.15 M KCl) to a final concentration of approximately 1 mM.[10][13] Purge the solution with nitrogen to remove dissolved CO₂.[10]
- Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[10][13] Place the sample solution in a jacketed beaker to maintain a constant temperature, and immerse the pH electrode.
- Titration: For a basic compound like **5-Methyl-1H-benzimidazol-2-amine**, first acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.8-2.0).[10][13] Then, titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.[10][13]
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH value at the half-equivalence point. Perform the titration in triplicate to ensure reliability.[10]

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is typically expressed as its logarithm (logP). The shake-flask method is the traditional and most reliable technique for its measurement.[14][15]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a pH 7.4 buffer for LogD). After equilibration, the concentration of the compound in each phase is measured.

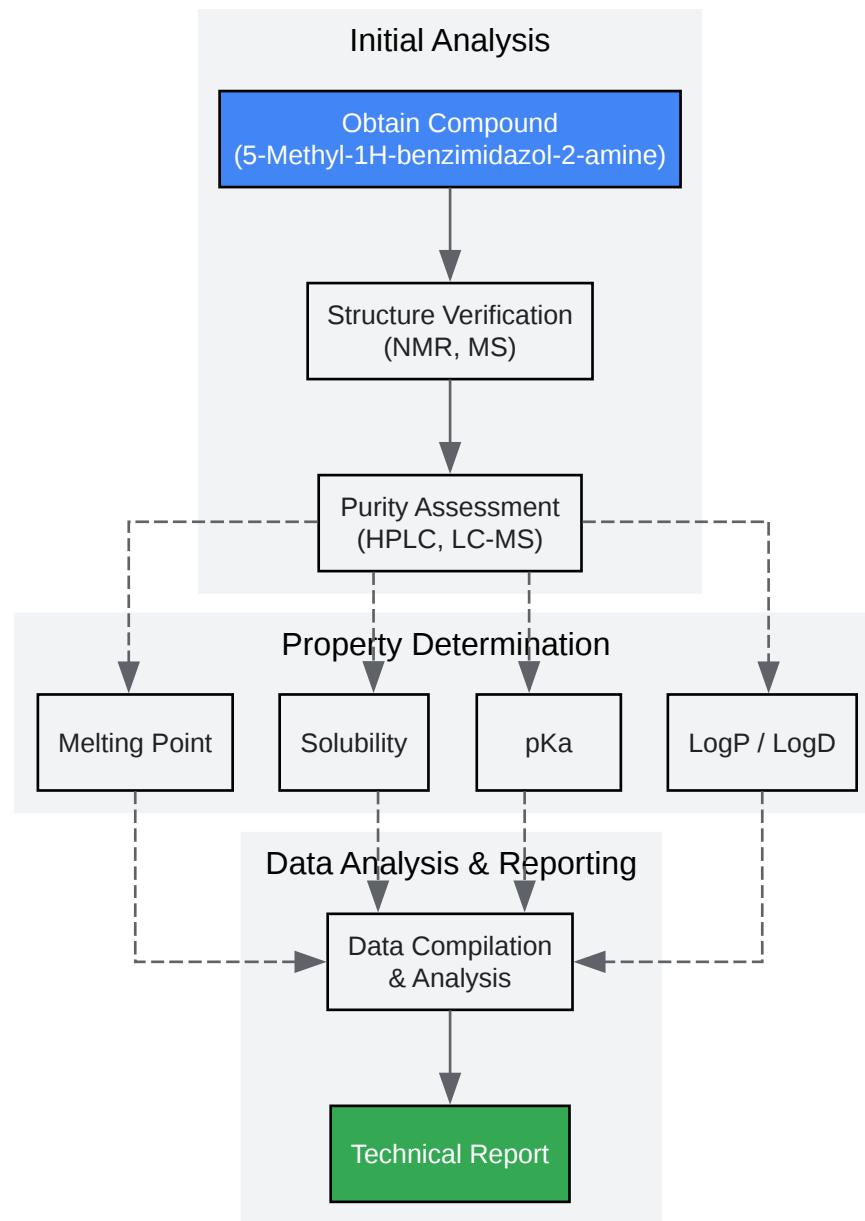
Protocol:

- **Phase Pre-saturation:** Shake equal volumes of n-octanol and the aqueous phase (e.g., phosphate buffer, pH 7.4) together for 24 hours to ensure mutual saturation. Separate the two layers.[\[16\]](#)
- **Partitioning:** Dissolve a known amount of the compound in one of the phases. Add a precise volume of this solution to a flask containing a known volume of the other pre-saturated phase.
- **Equilibration:** Seal the flask and shake it gently for a sufficient time (e.g., 24 hours) at a constant temperature to allow for complete partitioning.
- **Phase Separation:** Centrifuge the mixture to ensure a clean separation of the two phases.
- **Quantification:** Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_{oct}) and aqueous (C_{aq}) layers using a suitable analytical method like HPLC-UV.
- **Calculation:** Calculate the partition coefficient (P) as the ratio of the concentrations: $P = C_{\text{oct}} / C_{\text{aq}}$. The LogP is the base-10 logarithm of this value.

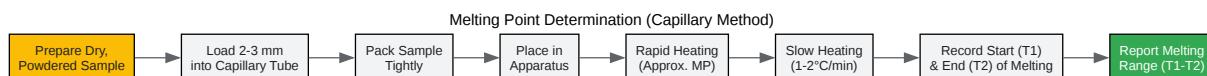
Visualizations

The following diagrams illustrate key workflows and concepts relevant to the physico-chemical characterization of **5-Methyl-1H-benzimidazol-2-amine**.

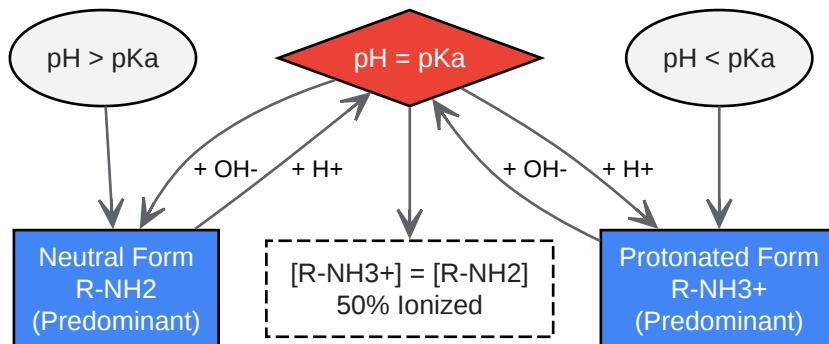
General Physico-chemical Characterization Workflow

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Caption: General workflow for physico-chemical characterization.



Relationship between pH, pKa, and Ionization State



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